N1,N8-Diacetylspermidine (hydrochloride)
Overview
Description
N1,N8-Diacetylspermidine (hydrochloride) is a diacetylated derivative of spermidine, a natural polyamine. This compound is found in human urine and is elevated in patients with colorectal and urogenital malignancies. It serves as a potential biomarker for cancer detection due to its selective elevation in malignant conditions over benign ones .
Mechanism of Action
Target of Action
N1,N8-Diacetylspermidine (hydrochloride), also known as N-[4-[[3-(acetylamino)propyl]amino]butyl]-acetamide, monohydrochloride, is a diacetylated derivative of spermidine . Spermidine is a natural polyamine involved in cellular processes such as cell growth and proliferation
Mode of Action
It is known that polyamines like spermidine interact with dna, rna, and proteins within the cell, influencing various cellular processes .
Biochemical Pathways
Polyamines like spermidine are involved in various biochemical pathways, including dna synthesis, rna transcription, and protein translation .
Pharmacokinetics
It is known that n1,n8-diacetylspermidine is found in human urine .
Result of Action
N1,N8-Diacetylspermidine has been found to be elevated in the urine of patients with colorectal and urogenital malignancies . It is selectively elevated in those with malignant conditions over those with benign urogenital hyperplasias . This suggests that N1,N8-Diacetylspermidine may have a role in cancer progression and could potentially serve as a biomarker for cancer detection .
Action Environment
It is known that the levels of n1,n8-diacetylspermidine in the urine can be used as prognostic indicators after treatment and during follow-up examination of cancer patients .
Biochemical Analysis
Biochemical Properties
N1,N8-Diacetylspermidine (hydrochloride) plays a significant role in biochemical reactions. It interacts mainly with RNAs of nucleic acids and has been shown to be greatly involved in protein synthesis . In particular, it is involved in human health and diseases .
Cellular Effects
N1,N8-Diacetylspermidine (hydrochloride) has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is useful as prognostic indicators after treatment and during follow-up examination of cancer patients .
Molecular Mechanism
The molecular mechanism of N1,N8-Diacetylspermidine (hydrochloride) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of N1,N8-Diacetylspermidine (hydrochloride) change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N1,N8-Diacetylspermidine (hydrochloride) vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N1,N8-Diacetylspermidine (hydrochloride) is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
N1,N8-Diacetylspermidine (hydrochloride) is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N8-Diacetylspermidine (hydrochloride) involves the acetylation of spermidine. The process typically includes the reaction of spermidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation at the N1 and N8 positions.
Industrial Production Methods: Industrial production of N1,N8-Diacetylspermidine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N1,N8-Diacetylspermidine (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetyl groups back to amine groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions include N-oxide derivatives, deacetylated spermidine, and substituted spermidine derivatives .
Scientific Research Applications
N1,N8-Diacetylspermidine (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its role in cellular metabolism and its potential as a biomarker for cancer detection.
Medicine: It is used in research related to cancer diagnostics and prognostics.
Industry: The compound is utilized in the development of diagnostic kits and as a reference material in quality control
Comparison with Similar Compounds
N1,N12-Diacetylspermine: Another diacetylated polyamine found in human urine, also elevated in cancer patients.
Spermidine: The parent compound of N1,N8-Diacetylspermidine, involved in cellular metabolism and growth.
Spermine: A related polyamine with similar biological functions.
Uniqueness: N1,N8-Diacetylspermidine (hydrochloride) is unique due to its specific acetylation pattern, which influences its biological activity and potential as a cancer biomarker. Its selective elevation in malignant conditions makes it a valuable tool for cancer diagnostics .
Properties
IUPAC Name |
N-[4-(3-acetamidopropylamino)butyl]acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2.ClH/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16;/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKXLCKGDFFGNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCNCCCNC(=O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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